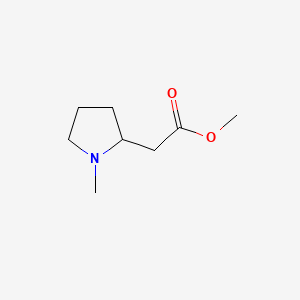

Methyl 1-methylpyrrolidine-2-acetate

Description

Methyl 1-methylpyrrolidine-2-acetate (CAS: 51856-76-9; EINECS: 218-696-1) is a pyrrolidine-derived ester with the molecular formula C₈H₁₃NO₂ and a molecular weight of 155.19 g/mol. Structurally, it consists of a pyrrolidine ring (a five-membered saturated amine) substituted with a methyl group at the 1-position and an acetate methyl ester at the 2-position . This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical research and alkaloid chemistry, as suggested by historical synthesis routes for its ethyl analog .

Properties

CAS No. |

51856-76-9 |

|---|---|

Molecular Formula |

C8H15NO2 |

Molecular Weight |

157.21 g/mol |

IUPAC Name |

methyl 2-(1-methylpyrrolidin-2-yl)acetate |

InChI |

InChI=1S/C8H15NO2/c1-9-5-3-4-7(9)6-8(10)11-2/h7H,3-6H2,1-2H3 |

InChI Key |

PVKLAMRUYSTLJU-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCCC1CC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Esterification of 1-methylpyrrolidine-2-carboxylic acid

One common approach to prepare this compound involves the esterification of 1-methylpyrrolidine-2-carboxylic acid with methanol under acidic or catalytic conditions. This method typically uses:

- Starting materials: 1-methylpyrrolidine-2-carboxylic acid and methanol.

- Catalysts: Acid catalysts such as sulfuric acid or hydrochloric acid.

- Conditions: Refluxing methanol with the acid and catalyst, sometimes using azeotropic removal of water to drive the reaction forward.

- Work-up: Neutralization and extraction to isolate the ester product.

This classical esterification is straightforward but may require purification steps such as distillation or chromatography to obtain high purity this compound.

Reduction of Methyl (2E/Z)-2-(1-methylpyrrolidin-2-ylidene)acetate

A more novel and efficient method described in patent KR20190135847A involves a two-step reduction process:

- Step A: Methyl (2E/Z)-2-(1-methylpyrrolidin-2-ylidene)acetate is reduced in an acetic acid solvent using a metal borohydride reagent (e.g., sodium borohydride or lithium borohydride) to yield this compound.

- Step B: Further reduction of this compound in an alcohol solvent with metal borohydride leads to the formation of 1-methyl-2-(2-hydroxyethyl)pyrrolidine.

This method highlights the intermediate formation of this compound as a key step in the synthesis of related hydroxyethyl derivatives.

Synthesis via 1-methylpyrrolidine-2-carbaldehyde intermediate

Another indirect method involves the synthesis of 1-methylpyrrolidine-2-carbaldehyde, which can be converted to this compound by subsequent oxidation and esterification steps. According to patent CN114409584A:

- 1-methylpyrrolidine-2-carbaldehyde is prepared by reacting suitable precursors in methanol solvent.

- This aldehyde intermediate can be oxidized to the corresponding acid and then esterified with methanol.

- The process involves controlled reaction conditions including temperature, pH, and use of catalysts like sodium hydroxide or acid catalysts.

This multi-step route allows for fine control over the purity and stereochemistry of the final ester product.

Comparative Analysis of Preparation Methods

| Preparation Method | Starting Material(s) | Key Reagents/Catalysts | Solvent(s) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Esterification of 1-methylpyrrolidine-2-carboxylic acid | 1-methylpyrrolidine-2-carboxylic acid, methanol | Acid catalysts (H2SO4, HCl) | Methanol | Simple, classical method; widely used | Requires removal of water; possible side reactions |

| Reduction of methyl (2E/Z)-2-(1-methylpyrrolidin-2-ylidene)acetate | Methyl (2E/Z)-2-(1-methylpyrrolidin-2-ylidene)acetate | Metal borohydride (NaBH4, LiBH4) | Acetic acid, alcohol | High selectivity; intermediate isolation | Requires careful handling of borohydrides |

| Synthesis via 1-methylpyrrolidine-2-carbaldehyde | Precursors for aldehyde formation | Oxidizing agents, acid/base catalysts | Methanol, various | Allows stereochemical control; versatile | Multi-step; longer reaction sequence |

Summary Table of Key Parameters

| Parameter | Esterification Method | Borohydride Reduction Method | Aldehyde Intermediate Method |

|---|---|---|---|

| Reaction Temperature | Reflux (~65-80 °C) | Ambient to mild heating | Variable (0-60 °C) |

| Reaction Time | Several hours | 1-3 hours | Multiple steps, total hours |

| Purification | Extraction, distillation, chromatography | Extraction, crystallization | Extraction, chromatography |

| Yield | Moderate to high (60-90%) | High (80-95%) | Moderate (50-80%) |

| Scalability | High | Moderate to high | Moderate |

| Safety Considerations | Acid handling, methanol flammability | Borohydride reactivity, solvent toxicity | Multiple reagents, careful control |

This detailed review of preparation methods for this compound integrates data from patents and scientific literature, providing a comprehensive guide for researchers and practitioners in organic synthesis. The methods vary in complexity and suitability depending on the specific synthetic goals and resource availability.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-methylpyrrolidine-2-acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids and ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 1-methylpyrrolidine-2-acetate (C8H15NO2) is a chemical compound with applications in various scientific and industrial fields .

Synthesis of 1-methyl-2-(2-hydroxyethyl)pyrrolidine

This compound is involved in the synthesis of 1-methyl-2-(2-hydroxyethyl)pyrrolidine, a pharmaceutical intermediate . A novel process for preparing 1-methyl-2-(2-hydroxyethyl)pyrrolidine involves reducing methyl (2E/Z)-2-(1-methylpyrrolidinylidin-2-ylidene) acetate using a metal borohydride . The process consists of the following steps :

- Step A Reducing methyl (2E/Z)-2-(1-methylpyrrolidin-2-ylidene) acetate to methyl 2-(1-methylpyrrolidin-2-yl) acetate in an acetic acid solvent using metal borohydride .

- Step B Reducing methyl 2-(1-methylpyrrolidin-2-yl) acetate to 1-methyl-2-(2-hydroxyethyl)pyrrolidine in an alcohol solvent using metal borohydride .

This method allows for a safer reaction process and reduced manufacturing costs compared to conventional methods, because the reaction can be carried out under safe atmospheric pressure conditions . The use of relatively inexpensive metal borohydride as a reducing agent and the use of recoverable and reusable organic acids as solvents contribute to the reduction in production costs .

As a Starting Material

Mechanism of Action

The mechanism of action of Methyl 1-methylpyrrolidine-2-acetate involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to biological effects . For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes.

Comparison with Similar Compounds

Ethyl 1-methylpyrrolidine-2-acetate

- CAS Number: Not explicitly provided (ethyl ester analog of the target compound).

- Molecular Formula: C₉H₁₅NO₂ (MW: 169.22 g/mol).

- Key Differences: The ethyl ester group increases molecular weight and lipophilicity compared to the methyl ester. Historically synthesized via esterification of 1-methylpyrrolidine-2-acetic acid with ethanol, as noted in a 1942 study .

- Applications : Used in alkaloid synthesis (e.g., cocaine and cuscohygrine), highlighting its role in medicinal chemistry .

Methyl 2-Oxo-1-pyrrolidineacetate

- CAS Number : 59776-88-4.

- Molecular Formula: C₇H₁₁NO₃ (MW: 157.17 g/mol).

- Key Differences: Features a 2-oxo group on the pyrrolidine ring, enhancing polarity and hydrogen-bonding capacity. Higher solubility in polar solvents (e.g., water, methanol) compared to non-oxygenated analogs .

Methyl 2-Phenyl-2-(pyrrolidin-1-yl)acetate

Ethyl 2-Oxopyrrolidine-1-acetate

- CAS Number: Not explicitly provided.

- Molecular Formula: C₈H₁₃NO₃ (MW: 171.19 g/mol).

- Key Differences :

Data Table: Comparative Analysis of Key Properties

Research Findings and Trends

- Structural Modifications :

- Stability : Methyl esters generally exhibit higher volatility than ethyl analogs, impacting storage and handling protocols .

Biological Activity

Methyl 1-methylpyrrolidine-2-acetate, a compound characterized by the molecular formula , has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This structural configuration contributes to its reactivity and interaction with biological targets. The presence of the acetate functional group enhances its solubility and bioavailability, making it a promising candidate for drug development.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Studies have shown that this compound possesses moderate antibacterial properties against various strains, including Staphylococcus aureus and Escherichia coli. In one study, inhibition zones measured 17 mm for E. coli and 15 mm for S. aureus when tested at a concentration of 2 mg/mL .

- Neuroactive Properties : Similar pyrrolidine derivatives have been associated with neuroactivity, suggesting potential applications in treating neurological disorders.

- Pharmacological Interactions : Interaction studies reveal that this compound can modulate neurotransmitter systems, potentially impacting mood and cognition .

Case Study 1: Antibacterial Efficacy

In a comparative study on enaminotetramic derivatives, this compound was evaluated for its antibacterial efficacy. The results indicated significant activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound in antimicrobial drug development .

| Compound | Inhibition Zone (mm) |

|---|---|

| This compound | 17 (E. coli) |

| 15 (S. aureus) | |

| Control (Chloramphenicol) | 20 (both strains) |

Case Study 2: Neuroactivity Assessment

A separate investigation into the neuroactive properties of pyrrolidine derivatives included this compound. The findings suggested that the compound could influence neurotransmitter release, offering insights into its potential use in treating mood disorders .

The biological activity of this compound can be attributed to several mechanisms:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.